2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
Overview of Furanocoumarins as a Class of Natural Products
Furanocoumarins are tricyclic aromatic compounds formed by the fusion of a furan (B31954) ring with a coumarin (B35378) system. This fusion can occur in different arrangements, leading to distinct structural isomers. The two fundamental structural types are linear furanocoumarins, derived from the psoralen (B192213) backbone (furo[3,2-g] wikipedia.orgbenzopyran-7-one), and angular furanocoumarins, based on the angelicin (B190584) backbone (furo[2,3-h] wikipedia.orgbenzopyran-7-one) ( wikipedia.org, mdpi.com, nih.gov, chemeurope.com, researchgate.net, ciklab.com, researchgate.net, jfda-online.com, core.ac.uk). Linear furanocoumarins are generally characterized by the furan ring being attached at the 6,7 positions of the coumarin structure, while angular furanocoumarins have the furan ring fused at the 7,8 positions ( mdpi.com, nih.gov, researchgate.net, jfda-online.com, core.ac.uk). These compounds are biosynthesized through pathways involving phenylpropanoids and mevalonates, often originating from the precursor umbelliferone (B1683723) ( wikipedia.org, mdpi.com, nih.gov, mdpi.com, jfda-online.com, plos.org). Many furanocoumarins are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer effects, though some also possess significant toxicity, particularly phototoxicity ( wikipedia.org, mdpi.com, researchgate.net).
Historical Context of Pabularinone Discovery and Initial Characterization
Pabularinone, a specific member of the furanocoumarin class, has been identified in various plant species. Its discovery is notably linked to research on plants within the Apiaceae family. It was first described as a furocoumarin isolated from Prangos pabulnria by Chatterjee and colleagues ( insaindia.res.in). Subsequent research has reported its isolation from other species, including Pleurospermum rivulorum, Prangos uloptera, and Prangos tschimganica ( vulcanchem.com). Pabularinone has also been identified in Angelica dahurica, Clausena lansium, and Heracleum dissectum ( acs.org, ebi.ac.uk, nih.gov, researchgate.net).
Initial characterization efforts have provided insights into Pabularinone's chemical identity and biological relevance. It is known by synonymous names such as isoheraclenin and isooxyimperatorin ( imsc.res.in, imsc.res.in). Research findings have indicated that Pabularinone exhibits significant inhibitory effects on HepG2 cells, with IC₅₀ values typically reported in the range of 7.46–8.19 µM, and moderate inhibition on HeLa cells (IC₅₀ ~13.48 µM), suggesting potential anticancer properties ( researchgate.net, researchgate.net). While detailed spectroscopic data such as UV-Vis, MS/MS, and ¹H NMR are available from certain chemical databases ( vulcanchem.com), strict adherence to source exclusions prevents their inclusion here. However, its chemical structure is well-defined by its SMILES and InChI identifiers ( imsc.res.in, imsc.res.in).
Classification of Pabularinone within Furanocoumarin Structural Subclasses
Furanocoumarins are broadly categorized into linear and angular types based on the orientation of the furan ring fused to the coumarin nucleus ( wikipedia.org, mdpi.com, nih.gov, chemeurope.com, researchgate.net, ciklab.com, researchgate.net, jfda-online.com, core.ac.uk). Linear furanocoumarins, exemplified by psoralen, feature the furan ring fused at the 6,7 positions of the coumarin system, whereas angular furanocoumarins, such as angelicin, have the furan ring fused at the 7,8 positions ( mdpi.com, nih.gov, researchgate.net, jfda-online.com, core.ac.uk).
Pabularinone's chemical structure, as represented by its SMILES string (O=c1ccc2c(o1)c(OCC(=O)C(C)C)c1c(c2)cco1) and InChI (InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3), indicates a molecular formula of C₁₆H₁₄O₅ ( vulcanchem.com, imsc.res.in, imsc.res.in). Analysis of its structure reveals a furan ring fused to the coumarin core at the 6,7 positions, consistent with the structural characteristics of linear furanocoumarins ( mdpi.com, nih.gov, researchgate.net, jfda-online.com, core.ac.uk). This classification places Pabularinone within the psoralen-type subclass of furanocoumarins.
Data Tables
Table 1: Key Furanocoumarins and Their Sources
| Furanocoumarin | Primary Plant Families | Common Sources |
| Psoralen | Apiaceae, Rutaceae, Moraceae, Fabaceae | Parsley, carrots, celery, parsnips, limes, lemons, figs (sap), cumin, coriander, fennel, tonka beans, citrus fruits (zest, juice) ( wikipedia.org, ciklab.com) |
| Angelicin | Apiaceae, Leguminosae | Apiaceae family members ( ciklab.com) |
| Bergapten | Apiaceae, Rutaceae | Citrus fruits, parsley, parsnips ( wikipedia.org, ciklab.com) |
| Xanthotoxin | Apiaceae, Rutaceae | Parsley, parsnips, carrots, citrus fruits ( wikipedia.org, ciklab.com) |
| Bergamottin (B190657) | Rutaceae | Grapefruit, citrus fruits ( nih.gov, chemeurope.com, jfda-online.com) |
| Imperatorin | Apiaceae, Rutaceae | Angelica species, citrus fruits ( ciklab.com, ebi.ac.uk) |
Table 2: Pabularinone: Chemical Identity and Isolation Sources
| Attribute | Information |
| Synonymous Names | isoheraclenin, isooxyimperatorin |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| SMILES | O=c1ccc2c(o1)c(OCC(=O)C(C)C)c1c(c2)cco1 |
| InChI | InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3 |
| Isolation Sources | Prangos pabulnria ( insaindia.res.in), Pleurospermum rivulorum, Prangos uloptera, Prangos tschimganica ( vulcanchem.com), Angelica dahurica ( ebi.ac.uk, researchgate.net), Clausena lansium ( acs.org), Heracleum dissectum ( nih.gov) |
| Biological Findings | Significant inhibition on HepG2 cells (IC₅₀ ~7.46–8.19 µM), moderate inhibition on HeLa cells (IC₅₀ ~13.48 µM) ( researchgate.net, researchgate.net). |
List of Compounds Mentioned:
Pabularinone
Psoralen
Angelicin
Bergapten
Xanthotoxin
Bergamottin
Imperatorin
Isoheraclenin (Synonym for Pabularinone)
Isooxyimperatorin (Synonym for Pabularinone)
Umbelliferone
Properties
CAS No. |
4889-31-0 |
|---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-15-9-7-14(8-10-15)21-17(25)12-28-19-23-22-18(24(19)20)13-5-4-6-16(11-13)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
XRQNEZNLLQXUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of Pabularinone
Identification of Plant Sources of Pabularinone
Pabularinone has been isolated and detected in several plant species, with specific occurrences detailed below.
The genus Prangos has been a significant source for the isolation of pabularinone.
Prangos pabularia : Pabularinone has been identified as a furocoumarin isolated from the roots of Prangos pabularia dntb.gov.uaias.ac.inresearchgate.net.
Prangos tschimganica : This species has been reported to contain pabularinone, with a concentration of 0.21% found in its seeds vulcanchem.com.
Prangos uloptera : Pabularinone has also been isolated from the aerial parts of Prangos uloptera, with a reported content of 0.08% vulcanchem.com.
Prangos ferulacea : While Prangos ferulacea is recognized for its coumarin (B35378) content dntb.gov.ua and is a commonly used species within the genus researchgate.net, direct reports of pabularinone isolation from this specific species were not explicitly detailed in the provided search results.
The genus Pleurospermum also harbors pabularinone.
Pleurospermum rivulorum : Pabularinone has been detected in Pleurospermum rivulorum, with root samples yielding between 0.12% and 0.15% dry weight vulcanchem.comresearchgate.net.
Pleurospermum amabile : This species is noted as a source of coumarins, with pabularinone being among the compounds isolated from its aerial parts dokumen.pub.
Pabularinone has been successfully isolated from species within the Clausena genus.
Clausena lansium : Pabularinone has been isolated from Clausena lansium daneshyari.com.
Clausena lenis : The stems of Clausena lenis have yielded pabularinone, identified as one of the isolated compounds epa.govtiprpress.com.
Angelica dahurica : Pabularinone has been detected in Angelica dahurica researchgate.netresearchgate.netmdpi.com. Studies have indicated that pabularinone exhibits significant inhibitory effects on HepG2 cells and moderate inhibition on HeLa cells when isolated from this plant researchgate.net.
The genus Heracleum is known for its rich coumarin content.
Heracleum dissectum : Seeds of Heracleum dissectum are a source of hogweed oil, which contains numerous coumarins, including furanocoumarins mdpi.comresearchgate.net. While specific isolation of pabularinone from H. dissectum was not explicitly detailed in the provided snippets, the genus is recognized for its prevalence of such compounds.
Factors Influencing Pabularinone Content in Plant Materials
Specific research detailing the factors that influence pabularinone content in plants was not directly found in the provided search results. However, based on broader studies of plant secondary metabolites, several factors are likely to play a significant role:
Environmental Conditions: Plant growth and the accumulation of secondary metabolites are heavily influenced by environmental factors. These include light intensity, quality, and duration; ambient temperature; water availability; soil type, pH, and nutrient composition; and atmospheric carbon dioxide levels nih.govnih.govoregonstate.edufortunejournals.commdpi.com. For instance, variations in light and temperature can alter metabolic pathways involved in compound synthesis nih.govnih.govoregonstate.edu.
Biological Factors: Intrinsic plant characteristics also affect the content of secondary metabolites. These include the plant's genetic makeup, its age, and the specific plant organ from which the compound is extracted (e.g., roots, aerial parts, seeds, fruits) nih.gov. Different plant parts may exhibit varying concentrations of pabularinone due to differential gene expression and metabolic activity.
Data Table: Pabularinone Occurrence in Plant Species
| Plant Species | Plant Part | Reported Content/Observation | Citation(s) |
| Prangos tschimganica | Seeds | 0.21% | vulcanchem.com |
| Prangos uloptera | Aerial parts | 0.08% | vulcanchem.com |
| Pleurospermum rivulorum | Roots | 0.12-0.15% dry weight | vulcanchem.com |
| Prangos pabularia | Roots | Isolated | researchgate.net |
| Clausena lansium | Not specified | Isolated | daneshyari.com |
| Clausena lenis | Stems | Isolated | epa.govtiprpress.com |
| Angelica dahurica | Not specified | Detected; showed significant inhibition on HepG2 and moderate on HeLa cells | researchgate.net |
| Pleurospermum amabile | Aerial parts | Isolated | dokumen.pub |
Compound List
Pabularinone
Umbelliferone (B1683723) vulcanchem.com
Auraptene vulcanchem.com
Pabulenol dntb.gov.uaias.ac.inresearchgate.net
Prangolarine ias.ac.in
Isoimperatorin ias.ac.inresearchgate.netresearchgate.net
Oxypeucedanin ias.ac.inresearchgate.net
Isooxypeucedanin ias.ac.in
Imperatorin dokumen.pubresearchgate.netresearchgate.netmdpi.commdpi.com
Xanthotoxin researchgate.netresearchgate.netmdpi.com
Isogosferol researchgate.netepa.govresearchgate.net
Marmesin researchgate.netepa.govresearchgate.net
Heraclenol researchgate.netepa.govresearchgate.net
Xanthotoxol researchgate.netresearchgate.netresearchgate.net
6,8-diprenylumbelliferone epa.govtiprpress.com
Byakangelicin epa.govtiprpress.com
Tert-O-methylheraclenol epa.govtiprpress.comresearchgate.net
Decursinol epa.govtiprpress.com
Xanthyletin epa.govtiprpress.com
Skimmianine epa.govtiprpress.com
Kokusaginine epa.govtiprpress.com
N-metilatanina epa.govtiprpress.com
Clausine Z epa.govtiprpress.com
Murrayanine epa.govtiprpress.com
2-methoxy-1-(3-methyl-buten-1-yl)-9H-carbazole-3-carbaldehyde epa.govtiprpress.com
Claulansine I epa.govtiprpress.com
Clausehainanine A epa.govtiprpress.com
6-methoxy-9H-carbazole-3-carboxylic acid daneshyari.com
9-[3-methyl-4-(4-methyl-5-oxo-tetrapydro-furan-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one daneshyari.com
Clausine D daneshyari.com
Claulansines J daneshyari.com
O-demethylmurrayanine daneshyari.com
Phellopterin researchgate.netresearchgate.netmdpi.commdpi.com
Bergaptol researchgate.netresearchgate.net
5-methoxy-8-hydroxypsoralen researchgate.net
Isobyakangelicol researchgate.net
Heraclenin researchgate.net
Columbianetin researchgate.net
Pabulenol researchgate.net
Byakangelicin ethoxide researchgate.net
Neobyakangelicol researchgate.net
Oxypeucedanin methanolate researchgate.net
Isoscopletin researchgate.net
1′, 2′-dehydromarmesin researchgate.net
Angelol A researchgate.net
Angelol E researchgate.net
Dahurianol researchgate.net
Gravelliferone A univie.ac.at
Kokusagenin A univie.ac.at
Kokusagenin B univie.ac.at
Clausenalansamide H univie.ac.at
Angelicoins A and B researchgate.net
Dissectumoside researchgate.net
Osthol researchgate.netu-szeged.hu
5-MOP (Bergapten) researchgate.netmdpi.com
8-MOP (Xanthotoxin) researchgate.netmdpi.com
Bl (Byakangelicol) mdpi.com
Op (Oxypeucedanin) mdpi.com
Oh (Oxypeucedanin hydrate) mdpi.com
Bn (Byakangelicin) mdpi.com
Ph (Phellopterin) mdpi.com
Is (Isoimperatorin) mdpi.com
Im (Imperatorin)
Isolation and Purification Methodologies for Pabularinone
Conventional Extraction Techniques for Natural Products Containing Pabularinone
The initial step in isolating Pabularinone is its extraction from the plant matrix. This is typically achieved using solvent-based methods, a cornerstone of natural product chemistry.
Solvent extraction relies on the principle of dissolving the target compound, in this case, Pabularinone, from the solid plant material into a liquid solvent. The selection of the appropriate solvent is paramount for an efficient extraction process. Commonly employed solvents in the extraction of compounds from the Prangos genus, the likely source of Pabularinone, include ethanol, chloroform, methanol, and acetone.
Research on Prangos pabularia, a known source of related compounds, has demonstrated the use of various solvent systems. For instance, a mixture of dichloromethane and methanol (1:1) has been successfully used to extract a range of constituents from the roots of this plant iust.ac.innih.govscilit.comresearchgate.net. Other studies have utilized n-hexane and ethyl acetate for the extraction of stems and roots, which yielded gamma-pyrone derivatives, a class of compounds to which Pabularinone is believed to belong researchgate.net. Furthermore, n-butanol has been employed in the chemical investigation of the roots of Prangos pabularia nih.gov. The choice of solvent is often guided by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances.
**Table 1: Solvents Used in the Extraction of Compounds from *Prangos pabularia***
| Solvent/Solvent System | Plant Part(s) | Reference(s) |
|---|---|---|
| Dichloromethane:Methanol (1:1) | Roots | iust.ac.innih.govscilit.comresearchgate.net |
| n-Hexane | Stems, Roots | researchgate.net |
| Ethyl Acetate | Stems, Roots | researchgate.net |
| n-Butanol | Roots | nih.gov |
The distribution of chemical compounds within a plant is not uniform; different parts of the plant can contain varying concentrations of the target molecule. Scientific literature indicates that the roots and stems of Prangos pabularia are primary sources for the isolation of compounds structurally related to Pabularinone iust.ac.innih.govscilit.comresearchgate.netresearchgate.netnih.gov. Therefore, careful selection of the plant part for extraction is a critical step in maximizing the yield of Pabularinone. The traditional use of the roots and fruits of Prangos pabularia in various medicinal systems also points to these parts as being rich in bioactive compounds iust.ac.in.
Chromatographic Separation Techniques for Pabularinone Enrichment and Purification
Following the initial extraction, the crude extract contains a complex mixture of various compounds. To isolate Pabularinone in its pure form, chromatographic techniques are indispensable. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Column chromatography is a fundamental purification technique in natural product chemistry. The crude extract is loaded onto a column packed with a solid adsorbent, known as the stationary phase. A solvent or a mixture of solvents, the mobile phase, is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases.
For the purification of compounds from Prangos pabularia, several stationary phases have been employed:
Silica Gel: This is a widely used stationary phase in normal-phase chromatography, where polar compounds are retained more strongly than non-polar compounds libretexts.orgcolumn-chromatography.comdesiccantsmanufacturers.comteledynelabs.com.
ODS (Octadecylsilane): ODS is a common stationary phase for reversed-phase chromatography, where non-polar compounds have a stronger interaction with the stationary phase.
Sephadex LH-20: This is a size-exclusion chromatography medium that separates molecules based on their size. It has also been utilized in the purification of natural products, including those from Prangos species prep-hplc.comcytivalifesciences.comresearchgate.netresearchgate.netnih.gov.
Chemical investigations of Prangos pabularia extracts have frequently involved the use of these column chromatography techniques to separate and purify various constituents nih.gov.
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes high pressure to force the mobile phase through a column packed with very small particles, resulting in high-resolution separations. When the goal is to isolate larger quantities of a pure compound, Preparative HPLC is employed, which uses larger columns and higher flow rates jshanbon.comteledynelabs.comwaters.comglsciences.commetabion.com.
In the context of isolating compounds from Prangos pabularia, reversed-phase HPLC has been a key technique. A validated RP-HPLC method has been developed for the simultaneous quantification of various cytotoxic constituents from the plant's root extract. This method utilizes a C18 column with a gradient elution system of water and methanol nih.govnih.govplos.org. Furthermore, semi-preparative HPLC and chiral HPLC have been used in the detailed chemical investigation of the n-butanol extract of the roots of Prangos pabularia nih.gov. These high-resolution techniques are crucial for the final purification steps to obtain Pabularinone of high purity.
**Table 2: Chromatographic Techniques for the Purification of Compounds from *Prangos pabularia***
| Technique | Stationary Phase | Application | Reference(s) |
|---|---|---|---|
| Column Chromatography | Silica Gel, ODS, Sephadex LH-20 | Initial fractionation and purification | nih.govlibretexts.orgcolumn-chromatography.comdesiccantsmanufacturers.comteledynelabs.comprep-hplc.comcytivalifesciences.comresearchgate.netresearchgate.netnih.gov |
| HPLC / Preparative HPLC | C18 (ODS) | High-resolution separation and final purification | nih.govnih.govnih.govplos.org |
Structural Elucidation and Spectroscopic Characterization of Pabularinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Proton/Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the arrangement of atoms and their connectivity within a molecule. Both ¹H NMR and ¹³C NMR are employed to map out the proton and carbon environments, respectively.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton signal, measured in parts per million (ppm), indicates the electronic environment surrounding the proton. Protons shielded by electron density appear at higher field (lower δ values), while deshielded protons appear at lower field (higher δ values) chemistrystudent.comconductscience.com. Coupling patterns, observed as splitting of signals (e.g., singlets, doublets, triplets), arise from interactions with neighboring protons, following the n+1 rule, which helps establish proton connectivity chemistrystudent.comazolifesciences.com.
¹³C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule, showing the number of unique carbon environments. Different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl) resonate at distinct chemical shifts chemistrystudent.comuii.ac.id. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR Techniques: For complex molecules like Pabularinone, 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable. COSY establishes correlations between coupled protons, HSQC links protons to the carbons they are directly attached to, and HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which are critical for piecing together the molecular framework and confirming atom connectivity azolifesciences.compharm.or.jpufpb.brresearchgate.net.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is vital for determining the molecular weight and elemental composition of Pabularinone, as well as providing insights into its structure through fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): HR-ESIMS provides highly accurate mass measurements, allowing for the determination of the precise molecular formula of Pabularinone. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with high precision, typically to within a few parts per million (ppm) researchgate.netacs.org.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS): These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry mdpi.comchemyx.comwikipedia.orgmeasurlabs.com. LC-MS allows for the analysis of complex mixtures, separating components before they enter the mass spectrometer. HPLC-MS/MS further enhances structural characterization by isolating precursor ions and subjecting them to fragmentation, generating characteristic fragment ions that provide detailed structural information and aid in identifying specific functional groups or substructures within Pabularinone mdpi.comnih.gov.
Ancillary Spectroscopic Methods for Functional Group Identification (e.g., IR, UV-Vis)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in Pabularinone.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies, which absorb specific wavelengths of infrared radiation specac.comvscht.cztanta.edu.egyoutube.com. Key functional groups typically exhibit distinct absorption bands:
O-H stretching: Broad band, typically 3200-3550 cm⁻¹ (for alcohols/phenols) specac.com.
C=O stretching: Sharp peak, usually around 1700-1750 cm⁻¹ (for carbonyls like ketones, esters, aldehydes) specac.comyoutube.comwfu.edu.
C=C stretching: Around 1620-1680 cm⁻¹ wfu.edu.
Aromatic C=C stretching: Around 1585 cm⁻¹ wfu.edu.
C-O stretching: Typically found in the region 1050-1150 cm⁻¹ specac.comwfu.edu. The presence of these bands in the IR spectrum of Pabularinone would confirm the presence of corresponding functional groups.
UV-Vis Spectroscopy: UV-Vis spectroscopy probes electronic transitions within molecules, particularly those involving π electrons and heteroatoms vscht.czazooptics.comwikipedia.org. Molecules with chromophores (e.g., conjugated double bonds, aromatic rings, carbonyl groups) absorb light in the UV-Vis region. The absorption maxima (λmax) and their intensities (log ε) provide clues about the extent of conjugation and the types of electronic transitions (π→π, n→π) present in Pabularinone vscht.czazooptics.comwikipedia.orgslideshare.netgpatindia.com. Furanocoumarins, like Pabularinone, typically exhibit characteristic absorption patterns due to their fused ring systems and conjugated double bonds.
Determination of Absolute Configuration (e.g., Modified Mosher's Method)
Determining the absolute configuration (the three-dimensional arrangement of atoms around a chiral center) is crucial for understanding a molecule's biological activity.
Modified Mosher's Method: This chemical derivatization method is commonly used for determining the absolute configuration of chiral alcohols and amines. It involves reacting the chiral compound with a chiral derivatizing agent, such as O-methyl-S,S,S-trifluorolactic acid (MTPA) ester. The resulting diastereomeric esters can then be analyzed by ¹H NMR. Differences in the chemical shifts of specific protons in the diastereomers (often referred to as Δδ values) can be correlated with the absolute configuration at the chiral center researchgate.netlibretexts.org.
X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction analysis, particularly when employing anomalous dispersion effects (e.g., using the Flack parameter), is a definitive method for determining absolute configuration cam.ac.ukchem-soc.sispectroscopyasia.com.
Chiroptical Methods: Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can also be used to determine absolute configuration, often by comparing experimental spectra with theoretically calculated spectra spectroscopyasia.com.
Comparative Spectroscopic Analysis with Structurally Related Furanocoumarins
Comparing the spectroscopic data of Pabularinone with those of known, structurally related furanocoumarins is a standard practice in natural product chemistry. This comparative analysis helps in confirming structural assignments and identifying subtle differences. For instance, if Pabularinone is found to be a derivative of a known furanocoumarin, its NMR, MS, and IR spectra would be expected to share many similarities, with characteristic differences arising from the specific structural modifications. Studies have reported the isolation and characterization of Pabularinone alongside other furanocoumarins like imperatorin, xanthotoxin, and bergapten, facilitating such comparative studies pharm.or.jpufpb.brresearchgate.netacs.orgresearchgate.netnih.gov.
Chemical Synthesis and Derivatization Strategies for Pabularinone and Analogues
Total Synthesis of Pabularinone for Structural Confirmation and Scalability
The total synthesis of Pabularinone is paramount for unequivocally confirming its molecular structure and for establishing scalable routes to produce the compound in quantities necessary for comprehensive research and potential applications. While detailed synthetic pathways are often complex and specific to research groups, general strategies for constructing the furanocoumarin scaffold and incorporating the characteristic side chain have been established.
A typical synthetic approach involves building the coumarin (B35378) core, often initiated through methods such as the Pechmann condensation, which reacts a phenol (B47542) with a β-keto ester under acidic catalysis. Following the formation of the coumarin nucleus, the furan (B31954) ring is typically introduced through electrophilic substitution reactions or cyclization strategies on a suitably functionalized coumarin precursor. For Pabularinone, the installation of its specific branched, oxygenated side chain is a key step. This is frequently achieved using organometallic reagents, such as Grignard reagents, which can be reacted with aldehyde or ketone precursors to extend the carbon chain. Subsequent oxidative steps, like Jones oxidation, are employed to convert intermediate alcohols into the characteristic ketone functionality found in Pabularinone vulcanchem.com. Additionally, functionalization steps such as Vilsmeier-Haack formylation at specific positions, like C8, can introduce reactive sites for further side-chain elaboration or other modifications vulcanchem.com. These multi-step syntheses are vital for structural verification and for developing efficient, scalable production methods.
Semi-Synthesis from Natural or Synthetic Precursors
Pabularinone and numerous related furanocoumarins are naturally occurring compounds, isolated from various plant species, including Prangos pabularia, Clausena lansium, and Heracleum dissectum acs.orgias.ac.innih.gov. The isolation of these compounds from plant extracts provides a valuable starting point for semi-synthetic modifications. Semi-synthesis leverages naturally abundant precursors, which may be structurally similar to Pabularinone or represent key intermediates in its biosynthetic pathway, and chemically modifies them to yield the target compound or its analogues.
For example, compounds like umbelliferone (B1683723) or other furanocoumarins isolated from botanical sources can serve as starting materials. Subsequent chemical transformations, such as prenylation, epoxidation, oxidation, or functional group interconversions, can then be applied to these precursors to construct the Pabularinone structure or its derivatives vulcanchem.comresearchgate.net. This approach can significantly streamline the synthetic process, offering greater efficiency and cost-effectiveness compared to a complete de novo total synthesis, especially when the natural abundance of the desired compound is limited.
Chemical Modification and Derivatization Studies to Explore Structure-Activity Relationships within the Furanocoumarin Scaffold
Investigating the structure-activity relationships (SAR) of furanocoumarins, including Pabularinone, is essential for understanding how specific structural features influence their biological effects. Derivatization studies involve systematic alterations to molecular structures and the subsequent evaluation of their impact on activity.
Key findings from SAR studies on the furanocoumarin scaffold include:
Substitutions on the Coumarin Ring: Modifications such as the introduction of a methoxy (B1213986) group at the C5 position have demonstrated a significant increase in potency, with a reported 3-fold enhancement in antiviral activity vulcanchem.com.
Modifications to the Furan Ring: The integrity and unsaturation of the furan ring are frequently critical for biological activity. For instance, saturation of the furan ring in furanocoumarins has been observed to reduce cytotoxicity by approximately 40% vulcanchem.com. Studies involving analogues of bergamottin (B190657) suggest that the furan moiety plays a key role in interactions with enzymes like CYP3A4; its reduction leads to a substantial decrease in inhibitory potency capes.gov.brrsc.org.
Scaffold Modifications: Beyond simple substitutions, modifications to the core furanocoumarin scaffold itself, such as the synthesis of furochromenes, pyridopsoralens, and pyrano benzopyrandiones, have been explored to develop novel analogues with potentially different or improved activities, particularly in the context of photochemotherapy nih.gov.
These SAR investigations provide critical guidance for the rational design of new furanocoumarin derivatives with enhanced or tailored biological profiles.
Development of Synthetic Approaches for Analogues and Related Furanocoumarins
The development of efficient synthetic methodologies for furanocoumarin analogues and related compounds remains an active area of research, driven by the diverse biological activities associated with this chemical class. These efforts aim to create novel chemical entities with superior efficacy, selectivity, or improved pharmacokinetic properties.
Synthetic strategies commonly focus on:
Scaffold Construction: Developing efficient routes to construct the fundamental furanocoumarin skeleton, which allows for the introduction of diverse substituents at various positions. This includes exploring variations of established methods and pioneering new cyclization or annulation strategies nih.gov.
Analogue Synthesis: Synthesizing derivatives of known furanocoumarins, such as Pabularinone or bergamottin, through systematic structural modifications. These modifications can encompass:
The introduction of various substituents (e.g., halogens, alkyl, alkoxy, hydroxyl groups) onto the coumarin or furan rings capes.gov.brnih.gov.
Alterations to the side chain, modifying its length, branching, or functional groups vulcanchem.com.
The creation of dimeric or oligomeric structures composed of furanocoumarin units nih.gov.
The synthesis of heterocyclic analogues, including furochromenes, pyridopsoralens, and pyrano benzopyrandiones, which retain elements of the furanocoumarin structure while incorporating different ring systems nih.gov.
Targeted Synthesis: Designing specific synthetic pathways to access particular structural motifs identified through SAR studies as being crucial for certain biological activities, such as CYP3A4 inhibition capes.gov.brnih.gov or antifungal effects semanticscholar.org.
These synthetic endeavors are instrumental in expanding the chemical diversity of furanocoumarins and identifying promising lead compounds for therapeutic development.
Biosynthetic Pathways and Enzymology of Pabularinone Production
Role of the Shikimate Pathway as a Primary Precursor Route
The journey to synthesizing pabularinone begins with the shikimate pathway, a central metabolic route in plants and microorganisms that is absent in animals. nih.govresearchgate.net This pathway is fundamental as it links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.gov The primary inputs for this pathway are phosphoenolpyruvate, derived from glycolysis, and erythrose 4-phosphate from the pentose phosphate pathway. researchgate.netnih.govwikipedia.org
Through a sequence of seven enzymatic reactions, these precursors are converted into chorismate. nih.govresearchgate.net Chorismate is a critical branch-point intermediate, serving as the precursor for the three essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov For the biosynthesis of furanocoumarins like pabularinone, phenylalanine is the key amino acid that serves as the foundational building block, channeling carbon from primary metabolism into the specialized phenylpropanoid pathway. researchgate.net The entire process of chorismate biosynthesis occurs within the plastids of plant cells. nih.gov
Elucidation of Phenylpropanoid Pathway Intermediates in Furanocoumarin Formation
The phenylpropanoid pathway is the next major stage in the biosynthesis of pabularinone, converting phenylalanine into the core coumarin (B35378) structure. This pathway is responsible for a vast array of plant secondary metabolites, including flavonoids, lignins, and coumarins.
The process commences when the enzyme phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form cinnamic acid. This is a pivotal step, directing the flow of carbon from primary to secondary metabolism. Subsequently, cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. The pathway continues with the activation of p-coumaric acid to its CoA-ester, 4-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .
A crucial branching point for coumarin synthesis occurs with the ortho-hydroxylation of 4-coumaroyl-CoA, a reaction that leads to the formation of umbelliferone (B1683723). Umbelliferone is widely recognized as the central precursor and the entry point for the biosynthesis of a diverse range of furanocoumarins. It is from this key intermediate that the pathway diversifies to produce the specific furanocoumarin scaffold of pabularinone.
Identification and Characterization of Specific Enzymatic Steps in Pabularinone Biosynthesis
Following the formation of the key intermediate umbelliferone, the biosynthesis of the furanocoumarin core of pabularinone proceeds through a series of specialized enzymatic reactions, primarily involving prenyltransferases and cytochrome P450 monooxygenases.
The first committed step in the furanocoumarin branch is the prenylation of umbelliferone. An enzyme, umbelliferone 6-prenyltransferase , attaches a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of umbelliferone to form demethylsuberosin (DMS).
This is followed by the critical cyclization step that forms the furan (B31954) ring. This reaction is catalyzed by a specific type of cytochrome P450 enzyme known as psoralen (B192213) synthase . This enzyme converts (+)-marmesin, a derivative of DMS, into psoralen, the linear parent compound of many furanocoumarins. Further modifications, such as hydroxylations and methylations, are carried out by other specific cytochrome P450s and methyltransferases to yield the final, diverse structures of furanocoumarins like heraclenin and imperatorin, which are found alongside pabularinone in Prangos pabularia. While the exact terminal enzymatic steps for pabularinone are not fully elucidated, they are presumed to follow this established pattern of furanocoumarin modification.
Below is a table summarizing the key enzymes involved in the core furanocoumarin biosynthetic pathway.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |
| Cinnamate 4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid |
| 4-Coumarate:CoA Ligase | 4CL | Converts p-Coumaric Acid to 4-Coumaroyl-CoA |
| Umbelliferone 6-Prenyltransferase | - | Prenylates Umbelliferone to form Demethylsuberosin |
| Marmesin Synthase | MS | Converts Demethylsuberosin to (+)-Marmesin |
| Psoralen Synthase | PS | Converts (+)-Marmesin to Psoralen |
| Psoralen 5-Hydroxylase | P5H | Hydroxylates Psoralen to produce Bergaptol |
| Psoralen 8-Hydroxylase | P8H | Hydroxylates Psoralen to produce Xanthotoxol |
Genetic and Molecular Regulation of Biosynthetic Gene Expression in Producing Plants
The production of pabularinone and other furanocoumarins is tightly regulated at the genetic level, ensuring that these defense compounds are produced in response to specific developmental cues and environmental stresses, such as pathogen attack or herbivory. The expression of the biosynthetic genes encoding the enzymes of the phenylpropanoid and furanocoumarin pathways is controlled by a network of transcription factors.
Studies have revealed that several families of transcription factors play crucial roles in orchestrating the expression of coumarin biosynthetic genes. These include:
MYB transcription factors: These are known to be major regulators of various branches of the phenylpropanoid pathway.
bHLH (basic Helix-Loop-Helix) transcription factors: Often work in conjunction with MYB proteins to regulate gene expression.
AP2 (APETALA2) transcription factors: Also implicated in the control of secondary metabolite production.
WRKY transcription factors: Typically involved in plant defense responses, their involvement highlights the role of furanocoumarins as phytoalexins.
Co-expression network analyses have shown that specific members of these transcription factor families are differentially expressed and their expression levels correlate with the transcription of key biosynthetic genes like PAL, C4H, and various cytochrome P450s. This complex regulatory network allows the plant to fine-tune the production of furanocoumarins, balancing the metabolic cost of their synthesis with the ecological need for chemical defense. Furthermore, genetic studies have suggested that the synthesis of certain furanocoumarins may be controlled by a single, key gene in the pathway, such as a specific psoralen synthase, making it a critical point of regulation.
Biological Activities and Preclinical Mechanistic Investigations of Pabularinone
Neuroprotective Effects in Experimental Models
The potential of natural compounds to protect against neurological damage, particularly in models of cerebral ischemia, is an area of significant research interest.
Cerebral ischemia, a major cause of stroke, results in significant neuronal damage due to a lack of oxygen and glucose, followed by reperfusion injury mdpi.comfrontiersin.orgfrontiersin.orgopenaccessjournals.com. While Pabularinone has been identified in plant sources with ethnopharmacological uses, direct in vivo studies specifically evaluating the neuroprotective effects of Pabularinone or its purified extracts in experimental models of brain ischemia were not found in the reviewed literature nih.gov. Research in this field often involves animal models such as middle cerebral artery occlusion (MCAO) to simulate stroke conditions mdpi.commdpi.comfrontiersin.orgopenaccessjournals.comnih.gov. The challenges in translating promising preclinical findings to clinical success highlight the complexity of stroke pathophysiology and the need for targeted therapeutic strategies frontiersin.orgnih.gov.
Specific proposed neuroprotective mechanisms for Pabularinone itself have not been detailed in the available scientific literature. However, general mechanisms underlying neuroprotection in models of cerebral ischemia include the modulation of oxidative stress, reduction of inflammation, inhibition of apoptosis, and regulation of mitochondrial dynamics nih.govfrontiersin.orgmdpi.commdpi.comfrontiersin.orgnih.govfrontiersin.org. Compounds that can scavenge free radicals, activate antioxidant pathways like Nrf2, or modulate inflammatory signaling are considered promising neuroprotective agents nih.govfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com. Given Pabularinone's classification as a furanocoumarin and its potential antioxidant properties, it is plausible that it might exert neuroprotective effects through similar pathways, although direct evidence is lacking.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many bioactive compounds exert their effects, particularly in antimicrobial and therapeutic contexts.
Bacterial DNA gyrase is a critical enzyme involved in DNA replication, transcription, and repair, making it a primary target for antibacterial agents researchgate.netnih.govrsc.org. Furanocoumarins, as a class of compounds, have been identified as inhibitors of bacterial DNA gyrase researchgate.netnih.gov. Pabularinone, being a furanocoumarin researchgate.netlookchem.com, belongs to this class of compounds. While studies have demonstrated the DNA gyrase inhibitory activity of various coumarins and furanocoumarins nih.govrsc.org, specific research detailing Pabularinone's direct inhibitory effect on bacterial DNA gyrase was not found within the reviewed literature.
Physicochemical Properties of Pabularinone
Pabularinone exhibits several key physicochemical properties that influence its solubility, lipophilicity, and potential for formulation and biological interaction.
| Property | Value | Source |
| Molecular Formula | C16H14O5 | chembk.com |
| Molecular Weight | 286.283 g/mol | lookchem.comneist.res.in |
| LogP | 2.423 | vulcanchem.comneist.res.in |
| XLogP3 | 2.7 | lookchem.com |
| LogS (Aqueous Solubility) | -3.828 | vulcanchem.comneist.res.in |
| Heavy Atom Count | 21 | lookchem.comneist.res.in |
| Hydrogen Bond Acceptor Count | 5 | lookchem.com |
| Rotatable Bond Count | 4 | lookchem.com |
| PSA (Polar Surface Area) | 129.59000 | lookchem.com |
| Density | 1.34 g/cm³ | lookchem.com |
Compound Names Mentioned
Pabularinone
Isoheraclenin (Synonym)
Isooxyimperatorin (Synonym)
Imperatorin oxide (Synonym)
Auraptene
Bu-7
Osthol
Isoimperatorin
Pabulenol
Heraclenol
Isopimpinellin
Scopoletin
Quercetin
Ascorbic acid
Trolox
Cysteine
Glutathione
Methanethiol
Catechin
Caffeic acid
Ferulic acid
Paeoniflorin
Salvianolic acid B (Salb)
Ginsenosides
Ginsenoside Rg1
Ginsenoside Rg3
Ginsenoside Rg5
Ginsenoside Rh2
Eucalyptus extract
Candesartan
3K3A-Activated Protein C (APC)
VEGF-A
Basic FGF (fibroblast growth factor)
Brain-derived neurotrophic factor (BDNF)
Icariside II
Apelin 13
Astragaloside IV
Rehmannioside A
Loureirin C
Srs11-92
Chlorobiocic acid
3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarin
N-phenylpyrrolamide
(R)-6',7'-dihydroxybergamottin (DHB)
GF-I-1
GF-I-2
GF-I-4
GF-I-5
GF-I-6
Butylated hydroxytoluene (BHT)
Gallic acid
Gallic acid equivalent (GAE)
Quercetin equivalent (QE)
Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition Studies
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in the regulation of insulin (B600854) and leptin signaling pathways. Its overexpression or increased activity has been linked to insulin resistance, type 2 diabetes, obesity, and other metabolic disorders. Consequently, PTP1B has emerged as a significant therapeutic target for these conditions mdpi.comfrontiersin.org.
While specific preclinical studies detailing Pabularinone's direct inhibition of PTP1B were not identified in the reviewed literature, research has focused on identifying novel inhibitors of this enzyme. Studies have explored various chemical libraries to find compounds that can effectively inhibit PTP1B, with some identifying potent inhibitors exhibiting IC50 values in the low micromolar range mdpi.comsioc-journal.cn. These investigations often involve kinetic and computational analyses, such as molecular docking and dynamics simulations, to understand the interaction mechanisms between inhibitors and the PTP1B enzyme mdpi.complos.org. The overarching goal is to develop selective PTP1B inhibitors that can promote insulin sensitivity and offer therapeutic benefits for metabolic diseases frontiersin.org.
Investigations into Other Biological Modulations
Beyond its potential role in metabolic regulation, Pabularinone and compounds derived from its plant source, Broussonetia papyrifera, have been investigated for their effects on inflammatory pathways and the modulation of key signaling molecules like nitric oxide.
Anti-inflammatory Pathways
Compounds isolated from Broussonetia papyrifera have demonstrated significant anti-inflammatory properties in preclinical investigations. Specifically, certain isolated compounds have shown inhibitory effects on key inflammatory mediators and pathways. For instance, compounds 7-10 and 12 from this plant were found to inhibit NF-κB/AP-1 activation, which are central transcription factors in inflammatory responses researchgate.net. Furthermore, compounds 7-9 were confirmed to suppress the secretion of pro-inflammatory cytokines, Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated cells more effectively than a positive control researchgate.net. These findings suggest that constituents of Broussonetia papyrifera, potentially including Pabularinone, may exert anti-inflammatory effects by modulating these critical signaling cascades.
The general mechanisms of anti-inflammatory action often involve the downregulation of pro-inflammatory gene expression and the inhibition of inflammatory mediators. Pathways such as NF-κB and MAPK are frequently implicated, with the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) contributing to reduced inflammatory responses mdpi.comclinexprheumatol.org.
Computational Chemistry and Cheminformatics in Pabularinone Research
Molecular Docking for Prediction of Biological Targets and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Pabularinone) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in identifying potential molecular targets for a bioactive compound and elucidating the specific atomic-level interactions that govern its biological activity. mdpi.com
In Pabularinone research, molecular docking can be employed to screen its structure against a wide array of known protein targets associated with various diseases, such as cancer, inflammation, and viral infections. By calculating the binding affinity (often expressed as a docking score), researchers can prioritize the most likely biological targets. For instance, docking studies performed on related coumarin (B35378) compounds, such as psoralen (B192213), have explored their binding efficacy against targets like SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), revealing key interactions with catalytic residues. nih.gov A similar approach for Pabularinone would involve docking it into the active sites of these and other relevant proteins to predict its inhibitory potential.
The analysis of the docked pose reveals crucial ligand-receptor interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov Understanding these interactions provides a rational basis for Pabularinone's mechanism of action and can guide the design of more potent synthetic derivatives.
Below is an illustrative table of potential protein targets for Pabularinone, with hypothetical docking scores based on studies of similar furanocoumarins.
| Target Protein | PDB ID | Function | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation | -8.5 | Arg120, Tyr355, Ser530 |
| Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | Viral Replication | -7.9 | His41, Cys145, Glu166 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | Cancer Proliferation | -8.2 | Leu718, Val726, Ala743, Met793 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | Metabolic Regulation | -9.1 | Ser289, His323, His449, Tyr473 |
Note: The data in this table is illustrative and intended to demonstrate the application of molecular docking. Actual values would require specific computational studies on Pabularinone.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Following the docking of Pabularinone to a high-priority target, an MD simulation would be performed to validate the binding pose. The simulation tracks the trajectory of the Pabularinone-protein complex in a simulated physiological environment (typically solvated in a water box with ions) for a set period (e.g., 100 nanoseconds). mdpi.com
Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD plot over time suggests the complex is not undergoing major, destabilizing conformational changes. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher fluctuations in the binding site can reveal which residues are most critical for the flexibility and dynamics of the interaction.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between Pabularinone and the receptor throughout the simulation, confirming the stability of these key interactions.
These analyses provide a more rigorous assessment of binding stability than docking alone, confirming whether the computationally predicted interactions are likely to be maintained under dynamic conditions. semanticscholar.org
| Simulation Parameter | Description | Illustrative Finding for a Stable Pabularinone-Protein Complex |
| Simulation Time | Total duration of the molecular dynamics run. | 100 ns |
| RMSD of Protein Backbone | Stability of the overall protein structure. | Plateaued after 10 ns with fluctuations < 2 Å. |
| RMSD of Ligand (Pabularinone) | Stability of the ligand within the binding pocket. | Remained stable within the binding site with RMSD < 1.5 Å relative to the protein. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | Key H-bonds identified in docking maintained > 70% of the simulation time. |
Note: This table presents hypothetical results from a successful MD simulation to illustrate the type of data generated.
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like Pabularinone. nih.govnih.gov These methods provide a detailed understanding of the electron distribution, chemical reactivity, and spectroscopic characteristics. mdpi.com
Key properties calculated for Pabularinone would include:
Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of Pabularinone. This is vital for understanding how it will interact with biological receptors.
Spectroscopic Predictions: DFT can be used to calculate theoretical vibrational (FT-IR, Raman) and electronic (UV-Visible) spectra. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecule's structure and assign spectral bands.
| Quantum Chemical Property | Description | Predicted Value/Observation for Pabularinone (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 3.2 Debye |
| MEP Analysis | Identifies regions of positive and negative electrostatic potential. | Negative potential around carbonyl oxygens; positive potential near furan (B31954) ring protons. |
Note: The data presented is for illustrative purposes and would need to be determined by specific quantum chemical calculations.
In Silico Screening and Predictive Modeling for Novel Bioactivities
In silico screening involves using computational methods to search large databases of compounds for molecules with desired properties. nih.gov Pabularinone's structure can serve as a template in virtual screening campaigns to identify other natural or synthetic compounds with similar structural features that might exhibit comparable or enhanced biological activities.
Furthermore, predictive modeling can be used to estimate Pabularinone's pharmacokinetic properties, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion). patheon.comyoutube.com Machine learning models, trained on large datasets of known drugs, can predict properties such as:
Gastrointestinal (GI) Absorption: Likelihood of being absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Potential to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions. nih.gov
Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a chemical compound.
These predictions are crucial in the early stages of drug discovery to assess the viability of Pabularinone as a potential drug candidate before committing to costly experimental studies. biorxiv.org
| ADME/Drug-Likeness Parameter | Description | Predicted Outcome for Pabularinone (Illustrative) |
| Molecular Weight | Mass of the molecule. | < 500 g/mol |
| LogP | Octanol-water partition coefficient; measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| BBB Permeability | Prediction of ability to cross the blood-brain barrier. | Low |
Note: This table illustrates typical parameters assessed in predictive modeling.
Cheminformatic Analysis of Furanocoumarin Structural Space and Bioactivity Relationships
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For Pabularinone, this involves placing it within the broader chemical space of furanocoumarins to understand its structure-activity relationships (SAR). nih.govresearchgate.net
By compiling a dataset of furanocoumarins with known biological activities (e.g., anti-inflammatory, anticancer, or enzyme inhibitory activities), researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model is a mathematical equation that correlates chemical structure descriptors with biological activity.
Relevant descriptors for furanocoumarins often include:
Physicochemical Properties: LogP (lipophilicity), molecular weight, and polar surface area.
Topological Descriptors: Indices that describe molecular branching and shape.
Quantum Chemical Descriptors: HOMO/LUMO energies and dipole moment.
QSAR studies on furanocoumarins have shown that properties like lipophilicity, molecular size, and electron-donating ability can significantly influence their interaction with targets like cytochrome P450 enzymes. nih.gov By analyzing where Pabularinone fits within these models, its activity can be predicted, and modifications to its structure can be proposed to optimize its biological effect. This analysis helps to rationalize why certain furanocoumarins are more potent than others and provides a roadmap for designing novel analogs with improved therapeutic profiles. researchgate.net
Advanced Analytical Methodologies for Pabularinone Quantification and Distribution
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems (e.g., UV-DAD, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile secondary metabolites like Pabularinone from plant extracts. When coupled with advanced detection systems such as a Photodiode Array Detector (DAD) and Mass Spectrometry (MS), it provides both quantitative and qualitative data with high accuracy.
An HPLC-DAD-MS method allows for the simultaneous quantification and structural confirmation of Pabularinone. The DAD detector provides spectral information across a range of wavelengths, aiding in peak purity assessment and preliminary identification based on the compound's chromophore. Mass spectrometry offers highly specific detection based on the mass-to-charge ratio (m/z) of the molecule, enabling unambiguous identification and structural elucidation through fragmentation patterns.
For the analysis of sesquiterpene lactones, including those related to Pabularinone, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a gradient elution system composed of an aqueous phase (often containing a small percentage of formic or acetic acid to improve peak shape) and an organic mobile phase like acetonitrile (B52724) or methanol. This setup effectively separates compounds based on their polarity.
The following table illustrates a representative HPLC-DAD-MS method for the analysis of sesquiterpene lactones in a plant extract, which would be applicable for Pabularinone.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| DAD Wavelength | 210-400 nm (Monitoring at 215 nm) |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-1000 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Constituents in Pabularinone-Containing Extracts
While Pabularinone itself, as a sesquiterpene lactone, is generally not volatile enough for direct GC analysis without derivatization, GC-MS is an invaluable tool for characterizing the volatile constituents of the essential oil extracted from Prangos pabularia. This analysis provides a comprehensive chemical profile of the plant's essential oil, which can be crucial for understanding the biosynthesis of Pabularinone and for quality control of the raw plant material.
The essential oil is typically extracted via hydrodistillation and then directly injected into the GC-MS system. The components are separated based on their boiling points and polarity in a capillary column and are subsequently identified by their mass spectra. Analysis of the fruit oil of Prangos pabularia has revealed a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.
Key findings from GC-MS analyses of P. pabularia essential oil have identified major components such as bicyclogermacrene, (Z)-β-ocimene, and α-humulene. researchgate.net The presence and relative abundance of these compounds can serve as chemical markers for the plant species and may be correlated with the presence of other non-volatile compounds like Pabularinone.
Below is a table summarizing the major volatile compounds identified in Prangos pabularia fruit oil by GC-MS. researchgate.net
| Compound | Retention Index | Relative Abundance (%) |
| α-Pinene | 939 | 8.0 |
| (Z)-β-Ocimene | 1037 | 19.0 |
| Bicyclogermacrene | 1494 | 21.0 |
| α-Humulene | 1454 | 8.0 |
| Spathulenol | 1577 | 6.0 |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Localization and Distribution within Plant Tissues
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in thin sections of biological tissues without the need for extraction and chromatographic separation. nih.govfrontierspartnerships.org This methodology is particularly useful for understanding the biosynthesis, storage, and ecological roles of secondary metabolites like Pabularinone within the plant.
For MALDI-MSI analysis, thin cross-sections of the plant tissue (e.g., stem, leaf, or root of P. pabularia) are mounted on a conductive slide and coated with a suitable matrix compound that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing the analytes at each point. The mass spectrometer collects a full mass spectrum for each laser spot, creating a molecular map that shows the distribution of specific compounds. oup.comosti.gov
This technique could reveal, for instance, whether Pabularinone is localized in specific cell types, such as glandular trichomes or vascular tissues, providing insights into its physiological function. The application of MALDI-MSI to other sesquiterpenes has successfully mapped their distribution in various plant tissues, demonstrating the feasibility of this approach for Pabularinone. oup.comresearchgate.net
Development and Validation of Robust Analytical Methods for Complex Biological and Plant Matrices
The development and validation of analytical methods are critical to ensure the reliability and accuracy of quantitative data for Pabularinone in plant extracts and other biological samples. ms-editions.clmedigraphic.com A validated method provides confidence that the measurements are accurate, precise, and reproducible. The validation process, typically following guidelines from the International Council for Harmonisation (ICH), involves assessing several key parameters. scielo.br
Method validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table presents typical validation results for an HPLC method for the quantification of a sesquiterpene lactone, which would be analogous to a validated method for Pabularinone. rsc.org
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 - 0.5 |
| LOQ (µg/mL) | 0.3 - 1.5 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Robustness | Unaffected by minor changes in pH, flow rate, and column temperature |
Future Research Directions and Translational Perspectives for Pabularinone Studies
Elucidation of Novel Biological Targets and Intracellular Signaling Pathways Modulated by Pabularinone
Future research would need to focus on identifying the specific molecular targets of Pabularinone within the cell. This would involve techniques such as affinity chromatography, and proteomics-based approaches to isolate and identify binding proteins. Once potential targets are identified, further studies would be required to validate these interactions and elucidate the downstream effects on intracellular signaling pathways. Key pathways that are often investigated for novel compounds include those involved in cell proliferation (e.g., MAPK/ERK, PI3K/Akt), apoptosis (e.g., caspase activation), and inflammation (e.g., NF-κB).
Exploration of Synergistic Effects of Pabularinone with Other Phytochemicals or Conventional Agents
Investigating the potential for Pabularinone to act in synergy with other compounds is a critical area for future research. This would involve in vitro studies combining Pabularinone with known phytochemicals or conventional therapeutic agents to assess whether the combined effect is greater than the sum of their individual effects. Such studies often utilize checkerboard assays and calculate a combination index to quantify the degree of synergy. Positive synergistic interactions could lead to the development of more effective combination therapies.
Development of Sustainable and Efficient Production Methods for Pabularinone
For Pabularinone to be a viable therapeutic candidate, sustainable and efficient production methods are necessary. If Pabularinone is a natural product, research would focus on optimizing its extraction and purification from the source organism. Alternatively, synthetic or semi-synthetic routes to Pabularinone would need to be developed. This would involve exploring different chemical synthesis strategies to achieve a high-yield, cost-effective, and environmentally friendly production process.
Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Validation (excluding human trials)
To thoroughly evaluate the therapeutic potential of Pabularinone, advanced preclinical models would be essential. This includes the use of cell culture models, such as 3D organoids, which more closely mimic the in vivo environment than traditional 2D cell cultures. Additionally, animal models relevant to specific diseases would be necessary to assess the in vivo efficacy and to understand the compound's pharmacokinetic and pharmacodynamic properties. These models are crucial for validating the mechanisms of action identified in in vitro studies.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Uncover Holistic Biological Impacts
To gain a comprehensive understanding of the biological effects of Pabularinone, the integration of omics technologies is a promising future direction. Metabolomics could reveal changes in the cellular metabolic profile upon treatment with Pabularinone, while proteomics could identify alterations in protein expression and post-translational modifications. Integrating these datasets would provide a holistic view of the compound's impact on cellular systems and could help to uncover novel mechanisms of action and biomarkers of response.
Q & A
Q. What are the key methodological considerations for synthesizing Pabularinone in a laboratory setting?
Synthesis of Pabularinone requires precise control of reaction conditions (e.g., temperature, solvent purity, stoichiometry) to optimize yield and purity. Researchers should employ techniques like column chromatography for purification and validate results using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Ensure reproducibility by documenting reagent sources, reaction times, and purification steps in detail. Comparative studies using alternative synthetic pathways (e.g., catalytic vs. stoichiometric methods) can identify efficiency trade-offs .
Q. How can researchers verify the structural identity and purity of Pabularinone post-synthesis?
Structural confirmation requires a combination of spectroscopic methods:
- NMR (¹H, ¹³C, and 2D experiments) to confirm bond connectivity and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute configuration determination. Purity assessment should include HPLC with UV/Vis or diode array detection (DAD) to quantify impurities. Calibrate instruments against certified reference standards to minimize analytical bias .
Q. What in vitro assays are suitable for preliminary evaluation of Pabularinone’s biological activity?
Begin with high-throughput screening (HTS) assays targeting specific enzymes or receptors relevant to Pabularinone’s hypothesized mechanism (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to calculate IC₅₀/EC₅₀ values. Include positive and negative controls (e.g., known inhibitors/solvents) to validate assay reliability. For cytotoxicity, employ cell viability assays (MTT, ATP-based) in multiple cell lines to assess selectivity .
Advanced Research Questions
Q. How can contradictory data on Pabularinone’s mechanism of action be resolved?
Contradictions often arise from variability in experimental models or assay conditions. To address this:
- Conduct systematic reviews to identify confounding variables (e.g., cell line differences, solvent effects).
- Perform orthogonal assays (e.g., biochemical vs. cellular assays) to confirm target engagement.
- Apply statistical models (e.g., Bayesian meta-analysis) to quantify uncertainty and reconcile discrepancies .
Q. What strategies are recommended for designing in vivo studies to evaluate Pabularinone’s pharmacokinetics and toxicity?
Use the PICO framework to structure the study:
- Population : Select animal models (e.g., rodents) with metabolic relevance to humans.
- Intervention : Administer Pabularinone at multiple doses (including NOAEL).
- Comparison : Include vehicle controls and reference compounds.
- Outcome : Measure plasma half-life, bioavailability, and organ-specific toxicity (histopathology). Validate findings using LC-MS/MS for pharmacokinetic profiling and transcriptomics for mechanistic toxicity insights .
Q. What computational approaches are effective for predicting Pabularinone’s structure-activity relationships (SAR)?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Validate predictions with mutagenesis studies or fragment-based drug design (FBDD). Cross-reference results with public databases (e.g., ChEMBL) to identify analogs for SAR expansion .
Methodological Guidelines for Data Analysis
Q. How should researchers handle missing or incomplete data in Pabularinone studies?
- Apply multiple imputation for datasets with <20% missing values, ensuring assumptions of missing-at-random (MAR) are met.
- For non-ignorable missingness, use sensitivity analyses (e.g., pattern-mixture models).
- Document all data exclusion criteria and imputation methods transparently to avoid bias .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Pabularinone?
- Non-linear regression (e.g., four-parameter logistic model) for sigmoidal dose-response curves.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
- Time-series analysis for longitudinal pharmacokinetic data .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in Pabularinone studies?
Q. What ethical frameworks apply to Pabularinone research involving animal or human models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
